molecular formula C20H22N4OS2 B2682684 4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216842-22-6

4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2682684
CAS No.: 1216842-22-6
M. Wt: 398.54
InChI Key: CIDKEEMVHYHXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is notable for its unique structural features, which include a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, a butyl group, and a 2,5-dimethylbenzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and pyrimidine intermediates, under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base like sodium hydride.

    Attachment of the 2,5-Dimethylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 2,5-dimethylbenzylthiol, often facilitated by a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings and the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. The thienopyrimidine core is particularly interesting for its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The thienopyrimidine core is known to interact with nucleotide-binding sites, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenyl benzyl ether
  • 4-tert-butylphenyl dodecyl ether
  • 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to these similar compounds, 4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific structural features, such as the combination of a thienopyrimidine core with a butyl group and a 2,5-dimethylbenzylthio substituent. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-butyl-12-[(2,5-dimethylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c1-4-5-9-23-18(25)17-16(8-10-26-17)24-19(23)21-22-20(24)27-12-15-11-13(2)6-7-14(15)3/h6-8,10-11H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDKEEMVHYHXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.